N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 347.43 g/mol. This compound is notable for its structural features, which include a thieno[3,4-c]pyrazole ring and a methoxyphenyl group, making it of interest in various chemical and biological applications.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. The compound is often utilized in research settings due to its unique structure and potential biological activities.
N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can be classified as a heterocyclic organic compound. It falls under the category of pyrazole derivatives and thieno compounds, which are known for their diverse biological activities.
The synthesis of N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves multi-step organic reactions. Key steps may include:
The synthesis may require specific conditions such as controlled temperatures and the use of catalysts or solvents that facilitate the desired reactions while minimizing side products.
The molecular structure of N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can be represented using various structural formulas:
InChI=1S/C17H21N3O3S/c1-3-4-5-16(21)18-17-14-10-24(22)11-15(14)19-20(17)12-6-8-13(23-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,18,21)This representation provides insight into the connectivity of atoms within the molecule.
The canonical SMILES notation for this compound is CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC, which reflects its complex structure involving multiple rings and functional groups.
N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can participate in several chemical reactions:
These reactions are typically carried out under controlled laboratory conditions to ensure yield and purity of the products.
The mechanism of action for N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide may involve interaction with specific biological targets:
Research into its mechanism is ongoing and may reveal insights into its potential therapeutic applications.
The physical properties of N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide include:
Chemical properties include:
Relevant data regarding these properties can be obtained from supplier databases like PubChem.
N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide has potential applications in:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: